molecular formula C17H13NO2S B7825664 Phenyl(quinolin-2-ylsulfanyl)acetic acid

Phenyl(quinolin-2-ylsulfanyl)acetic acid

Cat. No.: B7825664
M. Wt: 295.4 g/mol
InChI Key: QUDYIIXWNCAAQA-UHFFFAOYSA-N
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Description

Phenyl(quinolin-2-ylsulfanyl)acetic acid is a chemical compound with the molecular formula C₁₇H₁₃NOS It is characterized by a phenyl group attached to a quinoline ring via a sulfanyl group, and an acetic acid moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with quinoline and phenylacetic acid as the primary starting materials.

  • Reaction Conditions:

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized conditions to increase yield and purity, such as the use of specific catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to modify the compound's functional groups.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at various positions on the quinoline ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Quinoline-2-carboxylic acid derivatives.

  • Reduction Products: Reduced phenylacetic acid derivatives.

  • Substitution Products: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Chemistry: Phenyl(quinolin-2-ylsulfanyl)acetic acid is used in the synthesis of complex organic molecules and as a building block in medicinal chemistry. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Phenyl(quinolin-2-ylsulfanyl)acetic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • Quinoline-2-carboxylic Acid: Similar structure but lacks the phenyl group.

  • Phenylacetic Acid: Similar to the acetic acid moiety but lacks the quinoline ring.

  • 2-Quinolinylthioethanol: Similar sulfanyl group but different functional groups.

Uniqueness: Phenyl(quinolin-2-ylsulfanyl)acetic acid is unique due to its combination of phenyl, quinoline, and acetic acid moieties, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

2-phenyl-2-quinolin-2-ylsulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c19-17(20)16(13-7-2-1-3-8-13)21-15-11-10-12-6-4-5-9-14(12)18-15/h1-11,16H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDYIIXWNCAAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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